molecular formula C₂₁H₂₀N₂O₅S B1140000 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione CAS No. 184766-62-9

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione

Cat. No.: B1140000
CAS No.: 184766-62-9
M. Wt: 412.46
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione is a complex organic molecule that features a thiazolidinedione core, a pyridine ring, and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione typically involves multiple steps:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with α-haloketones under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an appropriate nucleophile.

    Incorporation of the Dioxolane Moiety: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinedione ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under conditions that may include catalysts like Lewis acids or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the thiazolidinedione ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinedione derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Thiazolidinedione derivatives are known for their antidiabetic properties, and this compound may exhibit similar effects by modulating glucose and lipid metabolism.

Medicine

In medicine, the compound is explored for its potential to treat metabolic disorders such as diabetes and obesity. Its ability to activate peroxisome proliferator-activated receptors (PPARs) makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the activation of PPARs, which are nuclear receptors involved in the regulation of gene expression related to glucose and lipid metabolism. By binding to these receptors, the compound can influence the transcription of genes that control insulin sensitivity, fatty acid storage, and glucose uptake.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar in structure and function, also used to treat type 2 diabetes.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

The uniqueness of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione derivatives. These modifications can potentially lead to improved efficacy and reduced side effects.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5Z)-5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDCEKRRJKXND-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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